

CAY10406: A Selective Caspase 3/7 Inhibitor for Apoptosis Research

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Compound of Interest

Compound Name: CAY10406

Cat. No.: B3026438

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.

Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Among these, caspases 3 and 7 are the primary executioner caspases, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

CAY10406 is a member of the isatin sulfonamide class of compounds, which are potent, cell-permeable, and reversible inhibitors of caspase 3 and caspase 7. Due to their high selectivity, these inhibitors serve as valuable tools for elucidating the specific roles of caspase 3 and 7 in the apoptotic signaling cascade and for exploring their therapeutic potential in diseases characterized by excessive apoptosis. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental applications of **CAY10406** and its closely related analogs.

Mechanism of Action and Selectivity

CAY10406 and related isatin sulfonamides are non-peptide inhibitors that exhibit high selectivity for caspases 3 and 7 over other caspase family members. This selectivity is

achieved through a unique binding mechanism that primarily involves interactions with the S2 subsite of the caspase active site. Unlike many peptide-based inhibitors that target the S1 aspartic acid binding pocket, isatin sulfonamides derive their specificity from interactions with hydrophobic residues unique to the S2 pocket of caspases 3 and 7.

The inhibitory activity of a well-characterized analog, often referred to as Caspase-3/7 Inhibitor I, has been quantified against a panel of caspases, demonstrating its potent and selective nature.

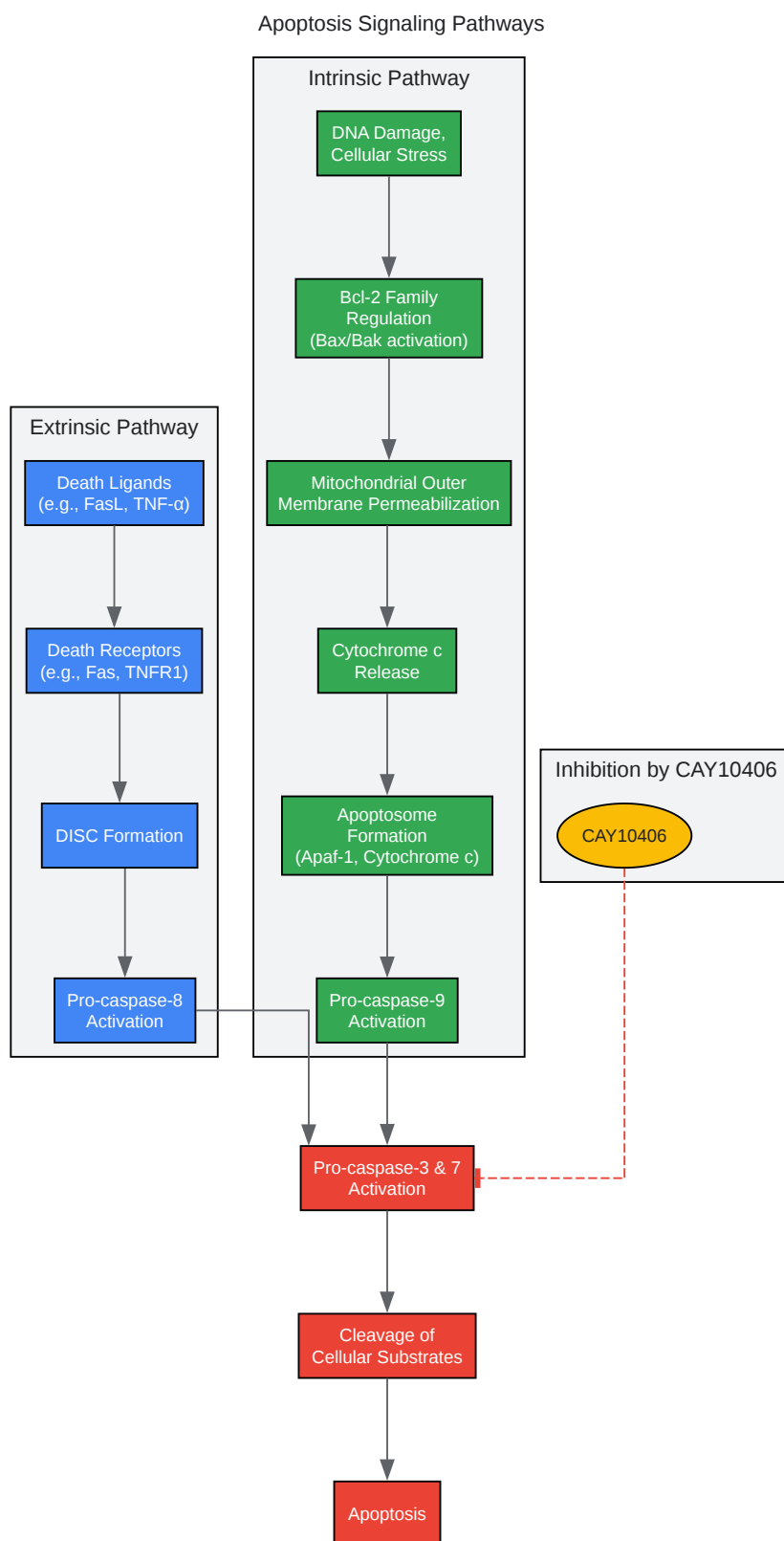
Table 1: Inhibitory Activity of a CAY10406 Analog (Caspase-3/7 Inhibitor I) against various Caspases

Caspase	Ki (nM)	IC50 (nM)
Caspase-3	60	120
Caspase-7	170	-
Caspase-9	3,100	-
Caspase-1	>25,000	-
Caspase-2	>25,000	-
Caspase-4	>25,000	-
Caspase-6	>25,000	-
Caspase-8	>25,000	-

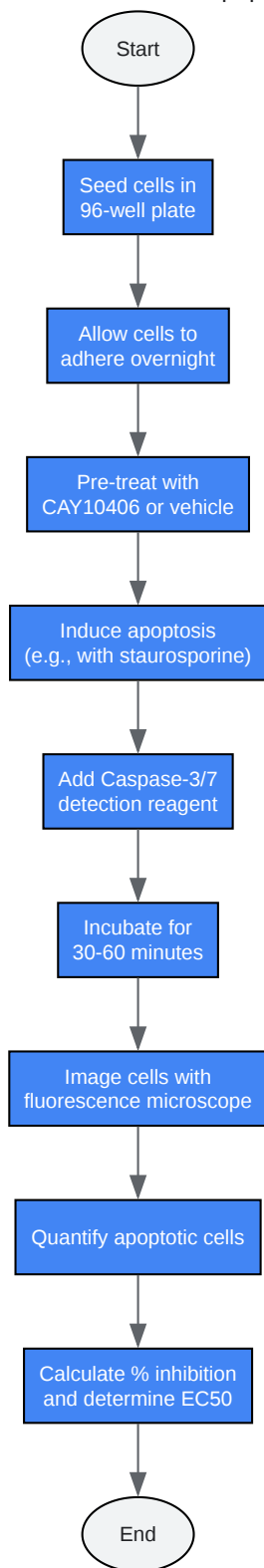
Data for a closely related isatin sulfonamide analog of **CAY10406**.

Apoptotic Signaling Pathways and the Role of Caspase 3/7

Caspases 3 and 7 are activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. **CAY10406**, by inhibiting these executioner caspases, effectively blocks the downstream events of apoptosis.



Experimental Workflow for Cell-Based Apoptosis Inhibition Assay

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